molecular formula C24H22N4O2S B4316693 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B4316693
M. Wt: 430.5 g/mol
InChI Key: WJMCIUDPEHCGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique combination of benzimidazole, thiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 1H-benzimidazole with a thiophene derivative, followed by cyclization with a chromene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biology: Studied for its effects on cellular processes and pathways, including apoptosis and cell proliferation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymes, while the thiophene and chromene rings can interact with cellular receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of these three moieties, which provides a multifaceted approach to interacting with biological targets and pathways. This makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

2-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-24(2)8-18(29)22-19(9-24)30-23(26)15(10-25)21(22)20-7-14(12-31-20)11-28-13-27-16-5-3-4-6-17(16)28/h3-7,12-13,21H,8-9,11,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMCIUDPEHCGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CS3)CN4C=NC5=CC=CC=C54)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 3
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 4
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

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